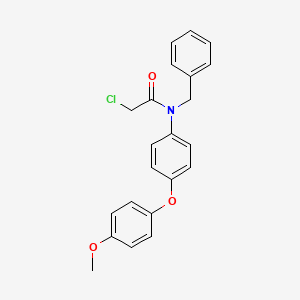![molecular formula C20H11Cl2F3N2O4S B10831376 3-({4-[(2,6-Dichlorophenyl)sulfanyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl}amino)benzoic acid](/img/structure/B10831376.png)
3-({4-[(2,6-Dichlorophenyl)sulfanyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NRX-103094 is a potent enhancer of the interaction between beta-catenin and its cognate E3 ligase, SCF beta-TrCP. This compound enhances the binding of phosphorylated serine 33 and serine 37 beta-catenin peptide for beta-TrCP with an effective concentration of 62 nanomolar and a dissociation constant of 0.6 nanomolar .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NRX-103094 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of the beta-catenin binding moiety and the attachment of functional groups that enhance its interaction with SCF beta-TrCP. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of NRX-103094 follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure consistency and purity. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: NRX-103094 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of NRX-103094, while reduction may produce reduced forms with altered functional groups .
Scientific Research Applications
NRX-103094 has a wide range of scientific research applications, including:
Chemistry: Used as a molecular glue to enhance protein-protein interactions, facilitating the study of complex biochemical pathways
Biology: Employed in cell signaling studies to investigate the role of beta-catenin in various cellular processes
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated beta-catenin signaling, such as cancer
Industry: Utilized in the development of novel drugs and therapeutic strategies targeting protein interactions
Mechanism of Action
NRX-103094 exerts its effects by enhancing the interaction between beta-catenin and SCF beta-TrCP. This interaction promotes the ubiquitylation and subsequent degradation of beta-catenin, thereby modulating its levels and activity within the cell. The molecular targets involved include phosphorylated serine 33 and serine 37 residues on beta-catenin, which are recognized by SCF beta-TrCP .
Comparison with Similar Compounds
TNKS-2-IN-2: A selective inhibitor of tankyrase 2 with potential anti-tumor activity.
TNIK-IN-3: A potent inhibitor of Traf2- and Nck-interacting protein kinase, used in colorectal cancer research.
C-82: A specific antagonist of the interaction between beta-catenin and CBP, used in epigenetic studies.
Uniqueness of NRX-103094: NRX-103094 is unique in its ability to enhance the interaction between beta-catenin and SCF beta-TrCP, making it a valuable tool for studying protein-protein interactions and developing therapeutic strategies targeting beta-catenin signaling .
Properties
Molecular Formula |
C20H11Cl2F3N2O4S |
|---|---|
Molecular Weight |
503.3 g/mol |
IUPAC Name |
3-[[4-(2,6-dichlorophenyl)sulfanyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C20H11Cl2F3N2O4S/c21-11-5-2-6-12(22)16(11)32-13-8-14(20(23,24)25)27-18(29)15(13)17(28)26-10-4-1-3-9(7-10)19(30)31/h1-8H,(H,26,28)(H,27,29)(H,30,31) |
InChI Key |
HFBGFWJURBVNFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=C(NC2=O)C(F)(F)F)SC3=C(C=CC=C3Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


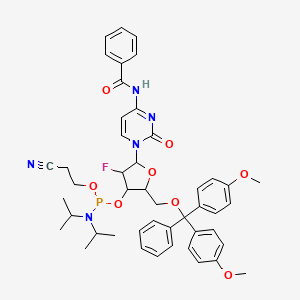
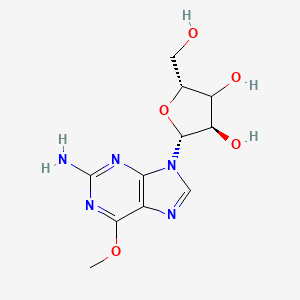
![(3Z)-4-[2-(4-hydroxypiperidin-4-yl)ethynyl]-3-(1H-indol-2-ylmethylidene)-1H-indol-2-one](/img/structure/B10831308.png)
![(2E)-3-(furan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]prop-2-enamide](/img/structure/B10831315.png)
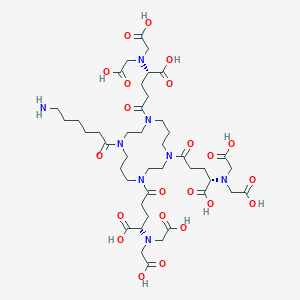
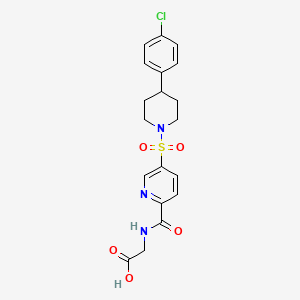

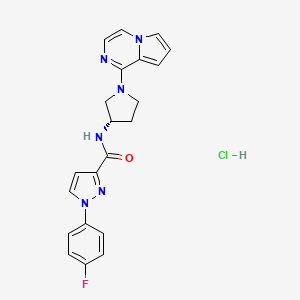
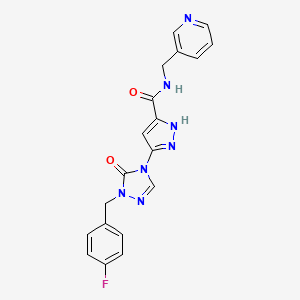
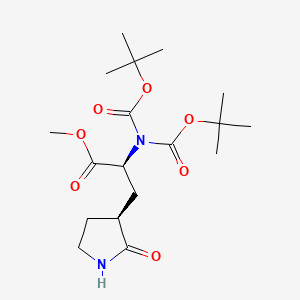

![3-{[2-Oxo-4-phenoxy-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl]amino}benzoic acid](/img/structure/B10831364.png)
